1-(3-Methylsulfanylphenyl)pentan-1-one
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Overview
Description
1-(3-Methylsulfanylphenyl)pentan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by a phenyl ring substituted with a methylsulfanyl group at the third position and a pentan-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylsulfanylphenyl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylsulfanylbenzene and pentan-1-one.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylsulfanylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methylsulfanylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylsulfanylphenyl)pentan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)pentan-1-one: Lacks the sulfanyl group, resulting in different chemical properties.
1-(3-Methylsulfanylphenyl)butan-1-one: Shorter carbon chain, affecting its reactivity and applications.
1-(4-Methylsulfanylphenyl)pentan-1-one: Different position of the sulfanyl group, leading to variations in chemical behavior.
Uniqueness
1-(3-Methylsulfanylphenyl)pentan-1-one is unique due to the presence of the methylsulfanyl group at the third position of the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKOCMRBJDGJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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